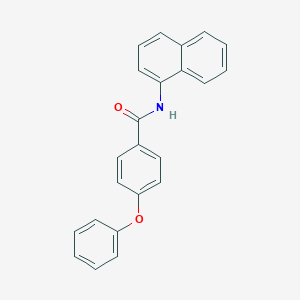

N-(1-naphthyl)-4-phenoxybenzamide

Beschreibung

N-(1-Naphthyl)-4-phenoxybenzamide is a synthetic benzamide derivative featuring a naphthyl group attached to the nitrogen atom of the benzamide core and a phenoxy substituent at the para position of the benzene ring. For example, N-(1-naphthyl)phthalamic acid (NPA), a related compound, is a known inhibitor of polar auxin transport (PAT) and is used to study auxin signaling pathways .

Eigenschaften

Molekularformel |

C23H17NO2 |

|---|---|

Molekulargewicht |

339.4 g/mol |

IUPAC-Name |

N-naphthalen-1-yl-4-phenoxybenzamide |

InChI |

InChI=1S/C23H17NO2/c25-23(24-22-12-6-8-17-7-4-5-11-21(17)22)18-13-15-20(16-14-18)26-19-9-2-1-3-10-19/h1-16H,(H,24,25) |

InChI-Schlüssel |

ZOVYLNDXMSMXGT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC4=CC=CC=C43 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antitumor Benzamide Derivatives

A key structural analog is N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide (Compound 10, Figure 6 in Molecules 2015), which shares the 4-phenoxybenzamide backbone but incorporates a piperidine ring and a difluorobenzyl group. This derivative demonstrated potent antitumor activity against HepG2 hepatocarcinoma cells (IC₅₀ values in the nanomolar range), attributed to its enhanced cellular permeability and interactions with kinase targets . In contrast, N-(1-naphthyl)-4-phenoxybenzamide lacks the fluorine substituents and piperidine moiety, likely reducing its antitumor efficacy due to diminished target affinity and metabolic stability.

Key Structural Differences and Activity :

Anti-Auxin Agents

N-(1-naphthyl)phthalamic acid (NPA), a classic anti-auxin compound, shares the 1-naphthyl group with this compound but replaces the benzamide with a phthalamic acid moiety. NPA inhibits PAT by binding to ABCB/PGP transporters, disrupting auxin efflux .

Functional Group Impact :

Benzamide Derivatives with Bulky Substituents

Another analog, N-(2-(tert-butyl)phenyl)-4-methoxy-N-(1-phenyl-2-(pyridin-2-yl)ethyl)benzamide (Compound 6m), incorporates a tert-butyl group and a pyridine ring. These substituents enhance metabolic stability and blood-brain barrier penetration in neuroactive compounds . The absence of such bulky groups in this compound suggests lower lipophilicity and reduced central nervous system (CNS) bioavailability.

Research Implications and Limitations

However, the lack of fluorine atoms (critical for target binding in Compound 10 ) and the absence of phthalamic acid (essential for NPA-like activity ) limit its direct comparability to these analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.